molecular formula C22H26N2O5S B4398364 Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B4398364
M. Wt: 430.5 g/mol
InChI Key: SNGXVRGHHWILNU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and a sulfonylmethyl group. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form the sulfonylmethyl intermediate. This intermediate is then reacted with ethyl 4-benzoyl-1-piperazinecarboxylate under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzoyl piperazine compounds.

Scientific Research Applications

Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonylmethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)-1-piperazinecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate
  • Ethyl 3-{[(4-methylphenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate

These compounds share structural similarities but differ in their functional groups and overall molecular architecture

Properties

IUPAC Name

ethyl 4-[3-[(4-methylphenyl)sulfonylmethyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-29-22(26)24-13-11-23(12-14-24)21(25)19-6-4-5-18(15-19)16-30(27,28)20-9-7-17(2)8-10-20/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGXVRGHHWILNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate
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